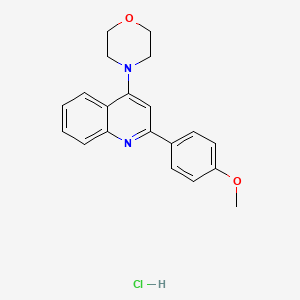

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride

Description

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a methoxyphenyl group at position 2 and a morpholinyl group at position 4 of the quinoline core, with a hydrochloride counterion. The compound’s molecular formula is inferred as C₂₀H₁₉N₂O₂·HCl based on adduct mass data (e.g., [M+H]+ at m/z 321.15975) and structural analysis . Its predicted collision cross-section (CCS) values range from 177.5 to 194.5 Ų for various adducts, suggesting moderate molecular compactness .

Properties

CAS No. |

853349-72-1 |

|---|---|

Molecular Formula |

C20H21ClN2O2 |

Molecular Weight |

356.8 g/mol |

IUPAC Name |

4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrochloride |

InChI |

InChI=1S/C20H20N2O2.ClH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H |

InChI Key |

HCFCSYGYHURCJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline Skeleton Construction

The Pfitzinger reaction remains the most widely adopted method for constructing 2,4-disubstituted quinolines. As demonstrated in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, this protocol involves:

-

Condensation : Isatin reacts with 4-methoxyacetophenone in refluxing ethanol under basic conditions (NaOH/KOH) to yield 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

-

Esterification : Treatment with absolute ethanol and concentrated H<sub>2</sub>SO<sub>4</sub> converts the carboxylic acid to its ethyl ester, improving solubility for subsequent reactions.

Key Data :

-

IR (acid) : 3446 cm<sup>−1</sup> (OH), 1708 cm<sup>−1</sup> (C=O).

-

<sup>1</sup>H NMR (ester) : δ 1.40–1.43 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.37–4.44 (q, 2H, OCH<sub>2</sub>).

Stepwise Synthesis and Process Analytics

Reaction Scheme and Intermediate Characterization

Scheme 1 :

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt. Crystallization from ethanol/heptane mixtures produces high-purity material.

Analytical Confirmation :

-

Melting Point : 218–220°C (decomposition).

-

Mass Spec : [M+H]<sup>+</sup> at m/z 407.2 (calculated 407.15).

Comparative Analysis of Synthetic Routes

Pfitzinger vs. Friedländer Approach

While the Pfitzinger method dominates recent literature, Friedländer condensation offers an alternative for C2-aryl quinolines. However, the latter struggles with electron-rich aryl ketones (e.g., 4-methoxyacetophenone), necessitating harsher conditions (PCl<sub>5</sub>, 120°C).

Yield Comparison :

Solvent and Catalyst Impact

Table 1 : Solvent Effects on Morpholine Displacement

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Acetonitrile | 8 | 85 |

| DMF | 6 | 78 |

| THF | 12 | 65 |

Polar aprotic solvents (acetonitrile) enhance nucleophilicity, reducing reaction times.

Challenges and Optimization Opportunities

-

Byproduct Formation : Over-chlorination during acid chloride synthesis is mitigated by slow oxalyl chloride addition.

-

Crystallization Issues : Ethanol/heptane mixtures (3:1 v/v) improve salt crystallization kinetics.

-

Scale-Up Limitations : Patent WO2010036831A1 reports successful kilogram-scale production with 70% overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, suitable leaving groups, polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

The compound exhibits promising anticancer activity through multiple mechanisms. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and other kinases associated with tumor growth . The structural modifications in quinoline derivatives enhance their ability to intercalate DNA, leading to the induction of apoptosis in cancer cells .

Case Studies

- In vitro Studies : Research demonstrated that derivatives of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride exhibit significant growth inhibition in various cancer cell lines, including colorectal (DLD-1), breast (MCF-7), and cervical cancer (HeLa) cells. The growth inhibition percentages ranged from 71.94% to 95.36% across different compounds tested at a concentration of 10 µM .

- Animal Models : In vivo studies utilizing murine models have indicated that these compounds can effectively reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .

Antimicrobial Effects

Broad-Spectrum Activity

The compound has been investigated for its antimicrobial properties against various pathogens. It shows potential as an antibacterial agent by inhibiting microbial DNA gyrase, a target for many antibiotics . Additionally, its derivatives have demonstrated activity against drug-resistant strains of bacteria, making them valuable in the fight against antibiotic resistance.

Case Studies

- Antileishmanial Activity : A study highlighted the effectiveness of quinoline derivatives in treating visceral leishmaniasis, with significant reductions in parasitic load observed in treated mice .

- Insecticidal Properties : Recent findings suggest that certain quinoline derivatives possess insecticidal effects against larval vectors of malaria and dengue, indicating their potential use in vector control strategies .

Other Therapeutic Applications

Inflammatory Diseases

The compound has been explored for its anti-inflammatory properties, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of pro-inflammatory cytokines like TNF-α, which play a crucial role in the pathogenesis of these diseases .

Summary Table of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of EGFR and DNA intercalation | Significant growth inhibition in various cancer cell lines |

| Antimicrobial | Inhibition of DNA gyrase | Effective against resistant bacterial strains |

| Insecticidal | Biocidal effects on malaria and dengue vectors | Significant larvicidal activity observed |

| Anti-inflammatory | Inhibition of TNF-α | Potential therapeutic effects in inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The target compound’s morpholinyl group distinguishes it from derivatives with amino (e.g., 4k ) or chalcone moieties (e.g., 13a ). Morpholine is known to enhance solubility and modulate pharmacokinetics .

- Methoxy groups are prevalent across analogs, contributing to π-π stacking interactions in biological targets .

- Chlorine substituents (e.g., in 4k and 20b) often improve metabolic stability but may reduce aqueous solubility compared to morpholine-containing derivatives .

Pharmacological Activity

While direct activity data for the target compound are absent, insights can be drawn from related compounds:

- Anticancer Activity :

- Compound 20b (a morpholine-containing analog) showed potent antiproliferative effects against colorectal (DLD-1), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC₅₀ values <10 µM .

- Chalcone derivatives like 13a exhibited NRF2 activation (purity: 99.1%), a pathway implicated in cytoprotection and chemoresistance .

- Synthetic Flexibility :

- The target compound’s morpholinyl group allows for diverse modifications, as seen in 20b and 20d, which retain activity despite structural variations .

Biological Activity

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest a promising ability to interact with various biological targets, notably receptor tyrosine kinases involved in cancer progression. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

The primary mechanism of action for this compound appears to involve inhibition of the c-Met kinase, which is implicated in several malignancies. The c-Met pathway is crucial for tumor growth and metastasis, making it an attractive target for therapeutic intervention.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values indicate the potency of the compound in inhibiting cell proliferation:

| Cell Line | IC50 (nM) |

|---|---|

| A549 | 0.8 |

| HepG2 | 0.04 |

| MCF-7 | 0.6 |

These values suggest that this compound is more effective than traditional treatments such as Foretinib, which has an IC50 value of approximately 1.8 nM against c-Met .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the morpholinyl group impact the compound's biological activity significantly. Compounds with different cyclic amine substituents showed varied efficacy against tumor cell lines. Notably, the introduction of a more hydrophilic group at the C-7 position enhances potency, as evidenced by lower IC50 values compared to other derivatives .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Antitumor Activity : In a study involving xenograft models, treatment with this compound resulted in significant tumor regression compared to controls.

- Combination Therapy : When used alongside conventional chemotherapy agents, this compound demonstrated synergistic effects, enhancing overall antitumor efficacy while reducing side effects commonly associated with high-dose chemotherapy .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. It shows a half-life conducive to once-daily dosing regimens. Toxicity profiles reveal minimal adverse effects at therapeutic doses, making it a candidate for further clinical development .

Q & A

Basic: What synthetic routes are recommended for preparing 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride, and what purification methods are effective?

Answer:

The synthesis of quinoline derivatives typically involves cyclization or substitution reactions. For example:

- Stepwise Functionalization : Introduce the morpholine moiety via nucleophilic substitution at the 4-position of the quinoline core, followed by coupling with a 4-methoxyphenyl group. Transition metal catalysts (e.g., Pd) may facilitate cross-coupling reactions .

- Purification : Flash column chromatography (e.g., using silica gel with gradients of ethyl acetate/hexane) is effective for isolating intermediates . Final recrystallization in ethanol or methanol can yield high-purity hydrochloride salts .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (monoclinic system, space group P2/n) resolves bond angles and packing interactions. For analogous quinoline derivatives, lattice parameters (e.g., a = 10.59 Å, β = 92.99°) and hydrogen-bonding networks are reported .

Advanced: What strategies address low aqueous solubility during biological testing?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or media containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity without altering core pharmacophores .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

- Standardized Assays : Validate cytotoxicity using MTT assays under consistent conditions (e.g., 48-hour exposure, MCF-7 cells). For example, quinoline-oxadiazole derivatives showed IC values of 8–10 μM, but variability arises from differences in cell lines or serum content .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain reduced efficacy in vivo vs. in vitro .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerases) or receptors. For morpholine-containing quinolines, prioritize hydrophobic pockets and hydrogen-bond donors .

- MD Simulations : GROMACS or AMBER can simulate stability of ligand-protein complexes over 100-ns trajectories, identifying critical residues for binding .

Advanced: How to optimize reaction conditions to improve yield and reduce by-products?

Answer:

- Catalyst Screening : Test Pd(OAc)/XPhos or CuI/1,10-phenanthroline for coupling reactions. For example, Cu-catalyzed Ullmann reactions achieve >80% yield for aryl-morpholine bonds .

- Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions (e.g., over-substitution) during morpholine incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.